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Compound of Interest

Compound Name: Dimethyl cyanocarbonimidate

CAS No.: 24771-25-3

Cat. No.: B1607175

Get Quote

Executive Summary
Dimethyl cyanocarbonimidate (DCC), also known as dimethyl N-cyanoimidocarbonate, is a

versatile 1,1-biselectrophile used extensively in the synthesis of N-cyano-functionalized

heterocycles and pharmaceutical intermediates. Its unique structure—featuring two methoxy

leaving groups activated by an electron-withdrawing cyanoimine moiety—allows for controlled,

stepwise nucleophilic displacement.

This guide details the strategic application of DCC in constructing 1,2,4-triazoles, pyrimidines,

and cyanoguanidines (precursors to Histamine H2 antagonists like Cimetidine). Unlike its sulfur

analog (dimethyl N-cyanodithioiminocarbonate), DCC offers a "green" advantage by eliminating

the generation of noxious methyl mercaptan gas, making it a preferred reagent for scalable

pharmaceutical manufacturing.

Chemical Profile & Reactivity[1][2][3][4]
Compound: Dimethyl cyanocarbonimidate CAS: 24771-38-0 Formula:

Role: 1,1-Biselectrophile / N-Cyano Transfer Agent
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Reactivity Mechanism
DCC operates via an addition-elimination mechanism (

-like at the

carbon).

First Displacement (Mild Conditions): The first methoxy group is displaced by a nucleophile

(amine, hydrazine) at ambient temperatures to form an O-methyl-N-cyanoisourea.

Second Displacement (Forcing Conditions): The second methoxy group is displaced at

elevated temperatures (reflux), allowing for the formation of asymmetric cyanoguanidines or

ring closure.

Reaction Landscape
The following diagram illustrates the diverse synthetic pathways accessible from DCC.
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Figure 1: Synthetic divergence of Dimethyl cyanocarbonimidate based on nucleophile

selection.
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Strategic Application: Cimetidine Precursor
Synthesis
Target: Synthesis of N-cyano-N'-substituted guanidines. Relevance: This chemistry is the

backbone of producing Histamine H2 receptor antagonists (e.g., Cimetidine).

Mechanism
The synthesis exploits the difference in reactivity between the two methoxy groups. By

controlling temperature, one can isolate the O-methyl-N-cyanoisourea intermediate, which is

then reacted with a second amine (methylamine) to form the final drug scaffold.

Protocol A: Stepwise Displacement
Objective: Synthesis of N-cyano-N'-[2-((5-methyl-1H-imidazol-4-yl)methylthio)ethyl]-O-

methylisourea.

Reagents:

Dimethyl cyanocarbonimidate (1.0 eq)

4-((2-Aminoethyl)thiomethyl)-5-methylimidazole (1.0 eq)

Solvent: Isopropanol or Acetonitrile

Base: None required (Reaction is self-driving), or catalytic Et3N.

Step-by-Step Methodology:

Preparation: Dissolve Dimethyl cyanocarbonimidate (11.4 g, 100 mmol) in Isopropanol

(100 mL) at ambient temperature (20–25°C).

Addition: Add the amine precursor (dissolved in minimal isopropanol) dropwise over 30

minutes. Note: Exothermic reaction. Maintain temp < 30°C to prevent double displacement.

Incubation: Stir at room temperature for 3–4 hours. Monitor by TLC (System: EtOAc/MeOH

9:1). The starting material spot (DCC) should disappear.
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Isolation (Intermediate): The O-methylisourea often precipitates. If not, concentrate in vacuo

to 50% volume and cool to 0°C. Filter the white solid.

Yield Expectation: 85–90%

Purity Check: 1H NMR (Singlet at ~3.8-4.0 ppm corresponding to one -OMe group).

Conversion to Guanidine: Resuspend the intermediate in Ethanol. Add excess Methylamine

(33% in EtOH). Heat to reflux for 2–4 hours.

Final Workup: Concentrate to dryness. Recrystallize from Acetonitrile/Water.

Strategic Application: 1,2,4-Triazole Construction
Target: 3-Amino-5-methoxy-1,2,4-triazole derivatives. Relevance: Triazoles are bioisosteres for

amides and are found in antifungal and oncology drugs.

Protocol B: Cyclization with Hydrazine
This reaction involves a "double displacement" followed by an intramolecular cyclization.

Reagents:

Dimethyl cyanocarbonimidate (10 mmol)

Hydrazine Hydrate (80% or 100%, 12 mmol)

Solvent: Methanol

Step-by-Step Methodology:

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve DCC (1.14 g, 10

mmol) in Methanol (15 mL).

Addition: Add Hydrazine Hydrate (0.60 g, 12 mmol) slowly at 0°C.

Reaction: Allow to warm to room temperature for 1 hour, then heat to reflux (65°C) for 6–8

hours.
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Observation: Evolution of methanol occurs. A precipitate may form during reflux.[1]

Workup: Cool the reaction mixture to 0°C.

Filtration: Filter the solid product. Wash with cold methanol (2 x 5 mL) and diethyl ether.

Purification: If necessary, recrystallize from Ethanol/Water.

Data Summary Table:

Parameter Protocol A (Linear) Protocol B (Cyclic)

Primary Nucleophile Primary Amine (1.0 eq) Hydrazine (1.2 eq)

Temperature 20–25°C (Controlled) 65°C (Reflux)

Key Intermediate O-Methylisourea (Stable) Amidrazone (Transient)

Leaving Group 1 eq Methanol 2 eq Methanol

Final Product Cyanoguanidine 1,2,4-Triazole

Visualizing the Mechanism
The following diagram details the electron flow during the triazole formation.
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Figure 2: Mechanistic pathway for the cyclization of DCC with hydrazine.

Troubleshooting & Optimization
Odor Control: While DCC is an oxygen analog, commercial samples may contain trace sulfur

impurities. Use a bleach trap for exhaust gases if sulfur odors are detected.

Regioselectivity: In Protocol A, if the bis-substituted product (cyanoguanidine) forms

prematurely, lower the reaction temperature to 0°C and ensure slow addition of the amine.

Solubility: DCC is soluble in MeOH, EtOH, and CH2Cl2. If the nucleophile is a salt (e.g.,

amine hydrochloride), add 1.0 eq of NaOMe or Et3N to liberate the free base.

Safety & Handling
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Hazard Class: Corrosive (Skin/Eye), Acute Toxic.

Cyanide Risk: Under strongly acidic conditions or metabolic breakdown, cyano- compounds

can release cyanide. Work in a well-ventilated fume hood.

Storage: Moisture sensitive. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Hydrolysis yields dimethyl carbonate and cyanamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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